2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde
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Overview
Description
2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the benzoyl group via acylation reactions. The thiobenzaldehyde moiety can be introduced through a thiolation reaction.
Cyclization Reaction: The pyrrolidine ring can be synthesized by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone.
Acylation Reaction: The benzoyl group can be introduced using benzoyl chloride in the presence of a base such as pyridine.
Thiolation Reaction: The thiobenzaldehyde moiety can be introduced using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiobenzaldehyde moieties using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted benzoyl or thiobenzaldehyde derivatives
Scientific Research Applications
2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s properties can be exploited in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound can inhibit or modulate enzyme activity by binding to the active site or allosteric sites.
Signal Transduction Pathways: It may interfere with signal transduction pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound can influence gene expression by binding to DNA or RNA, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities such as anti-inflammatory and anticancer properties.
Pyrrolidin-2,5-dione: Known for its role in medicinal chemistry as a scaffold for drug development.
Pyrrolizine: Exhibits significant pharmacological activities and is used in the synthesis of bioactive molecules.
Uniqueness
2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its combination of a pyrrolidine ring, benzoyl group, and thiobenzaldehyde moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C19H19NOS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[2-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS/c21-19(18-10-4-2-8-16(18)14-22)17-9-3-1-7-15(17)13-20-11-5-6-12-20/h1-4,7-10,14H,5-6,11-13H2 |
InChI Key |
IRJONVGGKZESAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
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